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CAS No.: 149852-31-3

Cat. No.: B132873
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhenium heptafluoride (ReF₇) is a unique and highly reactive inorganic compound, notable as

the only thermally stable metal heptafluoride.[1] Its molecular structure and dynamics in the

solution and gas phases have been a subject of interest, with Nuclear Magnetic Resonance

(NMR) spectroscopy being a key analytical tool for its characterization. This document provides

an overview of the application of NMR spectroscopy, primarily focusing on ¹⁹F NMR, for the

study of ReF₇. Due to the compound's reactivity and the dynamic nature of its fluorine atoms,

obtaining high-resolution NMR spectra with resolved couplings presents significant challenges.

Spectroscopic Characteristics of Rhenium
Heptafluoride
The structure of ReF₇ in the solid state has been determined to be a distorted pentagonal

bipyramid.[1][2] However, in the gas and liquid phases, electron diffraction studies and NMR

spectroscopy suggest that the molecule is non-rigid.[1] This non-rigidity leads to a phenomenon
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of rapid intramolecular exchange, where the fluorine atoms change their positions at a rate

faster than the NMR timescale. Consequently, at temperatures typically used for NMR analysis,

all seven fluorine atoms become magnetically equivalent.[3]

¹⁹F NMR Spectroscopy of Rhenium Heptafluoride
Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance,

high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and a wide range of chemical

shifts that are highly sensitive to the local electronic environment.[3]

Chemical Shift (δ)
The reported ¹⁹F NMR spectrum of rhenium heptafluoride is characterized by a single

resonance, which is consistent with the rapid intramolecular exchange process that renders all

seven fluorine atoms equivalent on the NMR timescale.[3][4] There are conflicting reports in the

literature regarding the precise chemical shift value, which may be due to differences in

reference standards and experimental conditions.

One source reports a chemical shift of -125 ppm relative to CFCl₃.[4]

Another source lists a chemical shift of +345 ppm.[5]

This discrepancy highlights the critical importance of clearly stating the reference compound

and experimental conditions when reporting NMR data.

Line Width
The ¹⁹F NMR spectrum of ReF₇ exhibits a single broad line with a reported width of 60 Hz.[3]

This line broadening is likely a result of several factors:

Quadrupolar Relaxation: Rhenium has two quadrupolar isotopes, ¹⁸⁵Re (37.4% abundance,

spin I = 5/2) and ¹⁸⁷Re (62.6% abundance, spin I = 5/2).[6] The coupling of the fluorine nuclei

to these quadrupolar nuclei can lead to efficient relaxation and, consequently, broader lines.

Unresolved Coupling: While the fluorine atoms are chemically equivalent due to rapid

exchange, spin-spin coupling between them (²JF-F) and between fluorine and rhenium (¹JF-

Re) exists. The rapid exchange processes may not completely average these couplings to

zero, contributing to the observed line width.
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Chemical Shift Anisotropy (CSA): At higher magnetic field strengths, CSA can become a

significant relaxation mechanism, leading to line broadening.

Due to this line broadening and the rapid exchange, distinct coupling constants are not

resolved in the ¹⁹F NMR spectrum of ReF₇ at room temperature.[3]

Quantitative NMR Data Summary
The available quantitative ¹⁹F NMR data for rhenium heptafluoride is limited. The following table

summarizes the key reported parameters.
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Parameter Reported Value(s) Reference(s) Notes

Chemical Shift (δ) -125 ppm [4] Relative to CFCl₃.

+345 ppm [5]

The reference for this

value is not explicitly

stated in the

immediate context,

and the sign

convention may differ.

Line Width (FWHM) 60 Hz [3]

FWHM stands for Full

Width at Half

Maximum. This

relatively broad line

indicates rapid

relaxation processes

and/or unresolved

couplings.

Coupling Constants Not Resolved [3]

Due to rapid

intramolecular

exchange and

quadrupolar effects

from the rhenium

isotopes, distinct ¹⁹F-

¹⁹F or ¹⁹F-¹⁸⁵/¹⁸⁷Re

coupling constants are

not observed.

Experimental Protocols
Due to the high reactivity of rhenium heptafluoride, which readily hydrolyzes to form perrhenic

acid and hydrogen fluoride, special care must be taken during sample preparation.[1] All

manipulations should be carried out under an inert and dry atmosphere (e.g., in a glovebox or

using Schlenk line techniques).

Sample Preparation
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Solvent Selection: A suitable deuterated solvent must be chosen that is inert towards ReF₇.

Anhydrous, aprotic solvents are required. Potential candidates include anhydrous deuterated

acetonitrile (CD₃CN) or specialized fluorinated solvents. The choice of solvent should be

verified for non-reactivity before preparing the NMR sample.

Sample Concentration: For ¹⁹F NMR, a concentration of 10-50 mM is typically sufficient due

to the high sensitivity of the nucleus. The exact concentration should be optimized based on

the solubility of ReF₇ in the chosen solvent and the desired signal-to-noise ratio.

Procedure: a. In an inert atmosphere glovebox, weigh the desired amount of ReF₇ into a

clean, dry vial. b. Add the appropriate volume of the chosen anhydrous deuterated solvent to

the vial. c. Gently agitate the vial to ensure complete dissolution. d. If any solid particles are

present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean,

dry 5 mm NMR tube. e. Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm®

for extra security, especially if the experiment is to be run at elevated temperatures.

NMR Data Acquisition
The following are general guidelines for acquiring a ¹⁹F NMR spectrum of ReF₇. The specific

parameters should be optimized for the instrument being used.

Spectrometer Setup:

Tune and match the ¹⁹F probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to obtain the best possible resolution and lineshape.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Acquisition Time (AT): Set to at least 1-2 seconds to ensure good digital resolution.

Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point. For

quantitative measurements, the relaxation delay should be at least 5 times the longest T₁

of the fluorine nuclei.
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Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a relatively small number of

scans (e.g., 16-64) should provide an adequate signal-to-noise ratio.

Spectral Width (SW): A wide spectral width (e.g., >400 ppm) should be used initially to

ensure the signal is captured, given the uncertainty in the chemical shift.

Temperature: Experiments are typically performed at room temperature. Low-temperature

experiments could potentially slow down the intramolecular exchange process, but this

has not been reported in the readily available literature.

Logical Workflow for NMR Analysis of Rhenium
Heptafluoride
The following diagram illustrates the logical workflow for the NMR analysis of ReF₇, from

sample preparation to data analysis.
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Caption: Workflow for the NMR spectroscopy of ReF₇.
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Conclusion
The ¹⁹F NMR spectroscopy of rhenium heptafluoride provides valuable insights into its dynamic

nature in solution. The observation of a single broad resonance is indicative of a rapid

intramolecular exchange process that renders all seven fluorine atoms magnetically equivalent

on the NMR timescale. While this dynamic behavior precludes the resolution of fine details

such as coupling constants at room temperature, the chemical shift and line width are key

observable parameters. Due to the compound's high reactivity, meticulous sample preparation

under inert conditions is paramount for obtaining reliable and reproducible NMR data. Further

studies at low temperatures could potentially provide more detailed structural information by

slowing the exchange processes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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